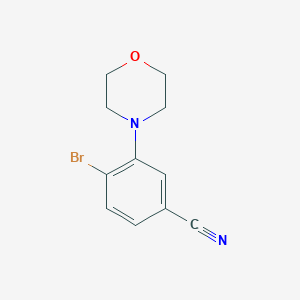
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrN4O6 and its molecular weight is 589.402. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Noncompetitive Inhibition by Novel NMDA Receptor Modulators
The compound DQP-1105, a quinoline derivative, illustrates the potential of these molecules in targeting NMDA receptors. DQP-1105 acts as a noncompetitive antagonist, selectively inhibiting GluN2C- and GluN2D-containing receptors. This selective inhibition could be instrumental in developing therapies for neurological conditions where NMDA receptor overactivity is implicated, such as epilepsy and neurodegenerative diseases. The study highlighted a mechanism involving the interaction with key residues in the GluN2 agonist binding domain, indicating a novel site for drug development (Acker et al., 2011).
Antimicrobial and Antiviral Activities
Quinoline derivatives have demonstrated a broad range of biological activities. Synthesis efforts have led to compounds with potent antimicrobial and antiviral properties. For instance, the synthesis and biological evaluation of novel 4-hydroxyquinolin-2(1H)-ones and related structures revealed compounds with significant antimicrobial activity. This research avenue is crucial for developing new treatments against resistant microbial strains and finding effective antiviral agents (Hassanin & Ibrahim, 2012).
Synthetic Methodologies for Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds based on quinoline structures has provided valuable methodologies for constructing complex molecular architectures. These synthetic strategies enable the creation of diverse heterocycles, which are foundational in medicinal chemistry for drug discovery and development. The elaboration of quinoline cores into various fused rings showcases the versatility of these compounds in generating biologically active molecules (Khodair et al., 1999).
Antioxidant Properties
Quinoline derivatives have also been explored for their antioxidant activities. The structural modification of quinolines to include specific functional groups can enhance their radical scavenging abilities, making them potential candidates for addressing oxidative stress-related conditions. This application highlights the importance of quinoline derivatives in developing therapeutics aimed at mitigating oxidative damage in biological systems (Abdel-Kader & Talaat, 2023).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde, which is synthesized from 4-bromoaniline and 2-phenylacetylacetone. The second intermediate is 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one, which is synthesized from 3-nitrobenzaldehyde and 4,5-dihydro-1H-pyrazol-5-one. The third intermediate is ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate, which is synthesized from the first two intermediates and ethyl 4-oxobutanoate. The final product is obtained by hydrolyzing the ester group of the third intermediate to form the corresponding carboxylic acid.", "Starting Materials": [ "4-bromoaniline", "2-phenylacetylacetone", "3-nitrobenzaldehyde", "4,5-dihydro-1H-pyrazol-5-one", "ethyl 4-oxobutanoate" ], "Reaction": [ "Synthesis of 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehyde: 4-bromoaniline is reacted with 2-phenylacetylacetone in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reduced with sodium borohydride to form the desired aldehyde.", "Synthesis of 3-nitrobenzylidene-4,5-dihydro-1H-pyrazol-5-one: 3-nitrobenzaldehyde is reacted with 4,5-dihydro-1H-pyrazol-5-one in the presence of ethanol and piperidine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product.", "Synthesis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The first two intermediates are combined in the presence of acetic acid and acetic anhydride to form the corresponding imine. The imine is then reacted with ethyl 4-oxobutanoate in the presence of sodium ethoxide to form the desired ester.", "Hydrolysis of ethyl 4-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid." ] } | |
Número CAS |
313404-86-3 |
Fórmula molecular |
C28H21BrN4O6 |
Peso molecular |
589.402 |
Nombre IUPAC |
4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrN4O6/c29-18-9-10-21-20(14-18)26(16-5-2-1-3-6-16)27(28(37)30-21)22-15-23(17-7-4-8-19(13-17)33(38)39)32(31-22)24(34)11-12-25(35)36/h1-10,13-14,23H,11-12,15H2,(H,30,37)(H,35,36) |
Clave InChI |
UZFCGTMTGFFKAQ-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



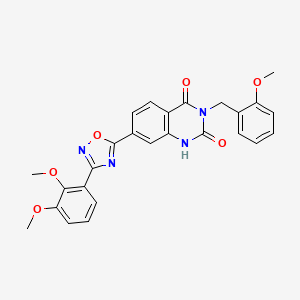
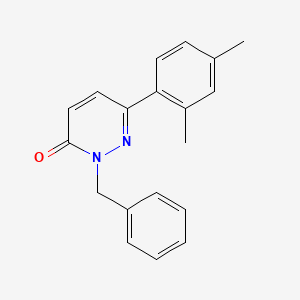
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2706789.png)
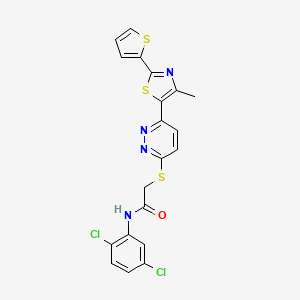
![3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;dihydrochloride](/img/structure/B2706791.png)
![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)
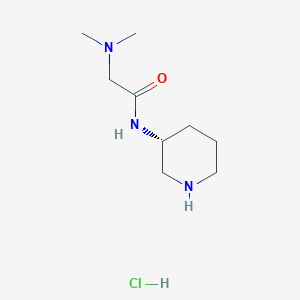
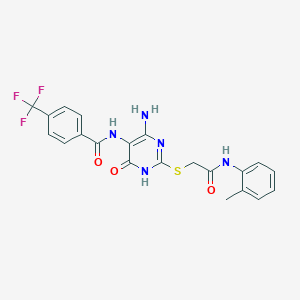
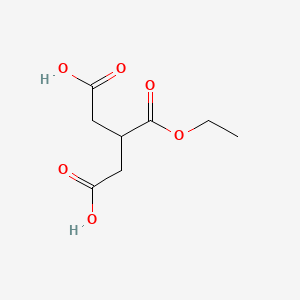
![1-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B2706798.png)
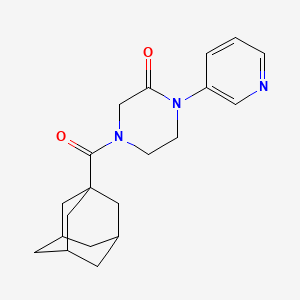
![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)
